Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate

Lipophilicity Drug Design Physicochemical Profiling

Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate (CAS 226559-52-0) is a tetra-substituted pyrimidine derivative featuring methoxy groups at the 2- and 6-positions, a nitro group at the 5-position, and a methyl carboxylate ester at the 4-position. With a molecular formula of C₈H₉N₃O₆ and a molecular weight of 243.17 g/mol, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its distinct substitution pattern enables regioselective transformations not achievable with simpler pyrimidine analogs.

Molecular Formula C8H9N3O6
Molecular Weight 243.17 g/mol
CAS No. 226559-52-0
Cat. No. B3117710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate
CAS226559-52-0
Molecular FormulaC8H9N3O6
Molecular Weight243.17 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1[N+](=O)[O-])C(=O)OC)OC
InChIInChI=1S/C8H9N3O6/c1-15-6-5(11(13)14)4(7(12)16-2)9-8(10-6)17-3/h1-3H3
InChIKeyUGXIQUGVZLSUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate (CAS 226559-52-0): A Differentiated Pyrimidine Building Block for Medicinal Chemistry and Procurement


Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate (CAS 226559-52-0) is a tetra-substituted pyrimidine derivative featuring methoxy groups at the 2- and 6-positions, a nitro group at the 5-position, and a methyl carboxylate ester at the 4-position . With a molecular formula of C₈H₉N₃O₆ and a molecular weight of 243.17 g/mol, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its distinct substitution pattern enables regioselective transformations not achievable with simpler pyrimidine analogs .

Why Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Although several 2,6-dimethoxy-5-nitropyrimidine analogs exist—including the free carboxylic acid (CAS 226559-53-1), the 4-chloro derivative (CAS 60331-03-5), and the 4-unsubstituted variant (CAS 15846-14-7)—these compounds are not functionally interchangeable. The methyl ester at the 4-position confers distinct physicochemical properties (LogP, TPSA, hydrogen-bond donor count) that directly impact solubility, membrane permeability, and downstream synthetic utility . The ester serves as a latent carboxylic acid that can be unmasked under controlled hydrolysis conditions, whereas the chloro analog requires palladium-catalyzed cross-coupling for further elaboration, representing a divergent synthetic strategy . Selection of the incorrect analog without accounting for these differences can lead to synthetic failure, altered pharmacokinetic profiles in derived drug candidates, or procurement of a suboptimal starting material for the intended reaction sequence.

Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate: Head-to-Head Quantitative Differentiation Evidence


Ester vs. Free Acid: Enhanced Lipophilicity Drives Membrane Permeability and Solubility Differentiation

The methyl ester derivative (target compound) exhibits a predicted LogP of 0.1886, compared to 0.1002 for the corresponding free carboxylic acid (CAS 226559-53-1), representing a ~1.9-fold increase in calculated lipophilicity . This difference is accompanied by a lower topological polar surface area (TPSA: 113.68 vs. 124.68 Ų) and the absence of hydrogen-bond donors (0 vs. 1) . These properties are consistent with improved passive membrane permeability for the ester form, a critical parameter in prodrug design and cell-based assay development.

Lipophilicity Drug Design Physicochemical Profiling

Ester as a Synthetic Handle: Orthogonal Reactivity Compared to the 4-Chloro Analog

The target compound's methyl ester at the 4-position provides an orthogonal reactive handle compared to the commercially available 4-chloro-2,6-dimethoxy-5-nitropyrimidine (CAS 60331-03-5). The ester can be hydrolyzed to the free acid under acidic or basic conditions without affecting the nitro or methoxy groups . In contrast, the 4-chloro derivative requires transition-metal-catalyzed amination (e.g., Pd-catalyzed coupling with amines) for further elaboration, as described in the methodology for chloro-substituted 5-nitropyrimidines [1]. The ester thus enables a distinct synthetic pathway: hydrolysis followed by amide coupling, versus direct nucleophilic aromatic substitution on the chloro analog. Procurement choice between these two compounds should be determined by the desired downstream transformation sequence.

Synthetic Chemistry Protecting Group Strategy Pyrimidine Functionalization

Purity Benchmarking: Commercial Availability at 97%+ Purity Across Multiple Vendors

Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate is routinely available at 97% purity (Leyan Product No. 1116627) and NLT 98% purity (MolCore), with additional vendors offering 95%+ purity (CheMenu) . The structurally analogous free acid (CAS 226559-53-1) is also available at 97% (Leyan) and NLT 98% (MolCore), indicating comparable commercial quality . However, the ester's broader vendor availability (AKSci, CheMenu, Leyan, MolCore, ChemSrc) compared to the acid or chloro derivatives provides procurement flexibility, reducing supply chain risk for research programs dependent on this specific substitution pattern.

Quality Control Procurement Chemical Purity

Physicochemical Differentiation: Zero H-Bond Donors in the Ester Form Reduces Aggregation Potential

The target compound possesses zero hydrogen-bond donors (H_Donors: 0), compared to one H-bond donor in the free carboxylic acid analog . In the context of fragment-based drug discovery and high-throughput screening, compounds with fewer H-bond donors generally exhibit reduced aggregation-based promiscuous inhibition and improved aqueous solubility profiles, although the carboxylate ester may undergo some hydrolysis under assay conditions . The 4-chloro analog also has zero H-bond donors but lacks the latent acid functionality that the ester provides, making the target compound uniquely positioned as a non-aggregating precursor to carboxylic acid-containing pharmacophores.

Solubility Aggregation Formulation

Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate: Evidence-Based Application Scenarios for Procurement Decision-Making


Prodrug Design and Late-Stage Carboxylic Acid Installation

When a medicinal chemistry program requires a 2,6-dimethoxy-5-nitropyrimidine scaffold with a latent carboxylic acid for prodrug strategies, the methyl ester form (CAS 226559-52-0) is the preferred procurement choice. The ester can be carried through multistep synthetic sequences and hydrolyzed to the free acid only at the final step, avoiding the solubility and purification challenges associated with the free carboxylic acid intermediate (CAS 226559-53-1) . The ester's higher LogP (0.1886 vs. 0.1002) may also improve intermediate extraction yields during workup.

Fragment Library Construction with Reduced Aggregation Risk

For fragment-based drug discovery (FBDD) initiatives, this compound offers a 2,6-dimethoxy-5-nitropyrimidine core with zero hydrogen-bond donors, reducing the likelihood of aggregation-based false positives in biochemical screens . Its molecular weight (243.17 Da) and moderate predicted LogP (0.1886) place it within fragment-like chemical space. Procurement of the ester rather than the free acid ensures compatibility with high-throughput screening formats where carboxylic acid-containing fragments often exhibit poor solubility or non-specific binding.

Orthogonal Diversification in Pyrimidine Library Synthesis

Research groups synthesizing libraries of 4-substituted pyrimidines should procure both the 4-methyl ester (CAS 226559-52-0) and the 4-chloro analog (CAS 60331-03-5) to enable orthogonal diversification strategies . The ester permits amide bond formation after hydrolysis, while the chloro analog enables Pd-catalyzed C–N or C–C bond formation. This dual procurement strategy maximizes the chemical space accessible from a common 2,6-dimethoxy-5-nitropyrimidine template.

Reference Standard for Nitro-Pyrimidine Analytical Method Development

Given its commercial availability at consistent high purity (97–98%) across multiple vendors and well-defined predicted properties (LogP 0.1886, TPSA 113.68, boiling point 411.5±55.0 °C), this compound serves as a suitable reference standard for HPLC method development and validation in quality control laboratories handling nitro-pyrimidine intermediates . Its distinct retention time relative to the acid analog provides a reliable system suitability marker.

Quote Request

Request a Quote for Methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.